molecular formula C6H4BCl3O2 B1301967 2,4,6-Trichlorophenylboronic acid CAS No. 73852-18-3

2,4,6-Trichlorophenylboronic acid

Cat. No.: B1301967
CAS No.: 73852-18-3
M. Wt: 225.3 g/mol
InChI Key: JWWBOINZBOIAHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically involve an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The compound is usually stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,4,6-Trichlorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,4,6-Trichlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylboronic Acid
  • 2,6-Dichlorophenylboronic Acid
  • 4-Chlorophenylboronic Acid

Uniqueness

2,4,6-Trichlorophenylboronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

(2,4,6-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWBOINZBOIAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370273
Record name 2,4,6-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73852-18-3
Record name 2,4,6-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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